molecular formula C8H15BrO2 B13512759 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane

Cat. No.: B13512759
M. Wt: 223.11 g/mol
InChI Key: ICNQIGQZNGKYRP-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This compound is characterized by the presence of a bromoethyl group and an isopropyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of 2-bromoethanol with isopropylidene glycerol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux and using a solvent such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran or ethanol.

Major Products

    Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

    Oxidation: Products include dioxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: The major product is 2-(2-Ethyl)-2-(propan-2-yl)-1,3-dioxolane.

Scientific Research Applications

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The dioxolane ring provides structural stability and influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethyl)-2-(propan-2-yl)-1,3-dioxolane
  • 2-(2-Iodoethyl)-2-(propan-2-yl)-1,3-dioxolane
  • 2-(2-Fluoroethyl)-2-(propan-2-yl)-1,3-dioxolane

Uniqueness

2-(2-Bromoethyl)-2-(propan-2-yl)-1,3-dioxolane is unique due to the presence of the bromoethyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to its chloro, iodo, and fluoro analogs, the bromo compound exhibits different reactivity patterns and can be used in distinct synthetic applications. The isopropyl group also contributes to the compound’s steric and electronic properties, making it suitable for specific research and industrial purposes.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

2-(2-bromoethyl)-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C8H15BrO2/c1-7(2)8(3-4-9)10-5-6-11-8/h7H,3-6H2,1-2H3

InChI Key

ICNQIGQZNGKYRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(OCCO1)CCBr

Origin of Product

United States

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